molecular formula C9H16O B11921960 7-Methyl-1-oxaspiro[3.5]nonane CAS No. 87597-08-8

7-Methyl-1-oxaspiro[3.5]nonane

Cat. No.: B11921960
CAS No.: 87597-08-8
M. Wt: 140.22 g/mol
InChI Key: ASZWDQUSNGDYGB-UHFFFAOYSA-N
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Description

7-Methyl-1-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique bicyclic structure where a methyl group is attached to the seventh carbon of the oxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-oxaspiro[3.5]nonane typically involves radical chemistry. One common method includes the use of free radical reactions to construct the spirocyclic ring system. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals are effective for the selective functionalization of unactivated C(sp3)–H bonds . Additionally, the β-fragmentation of alkoxyl radicals permits unique synthetic transformations of alcohols, facilitating the preparation of spirocyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale radical reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactions, such as the Norrish type II–Yang cyclization process, has also been applied successfully in the synthesis of similar spiro-heterocycles .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and reduced forms of the original molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-oxaspiro[3.5]nonane is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. This structural feature can enhance its binding affinity and selectivity in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

87597-08-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methyl-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10-9/h8H,2-7H2,1H3

InChI Key

ASZWDQUSNGDYGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCO2

Origin of Product

United States

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